N-[(4-sulfamoylphenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
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Overview
Description
N-[(4-sulfamoylphenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a cyclopentane ring, and a carboxamide group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 4-sulfamoylbenzylamine with cyclopenta[c]pyridazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
N-[(4-sulfamoylphenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it may inhibit proteases by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: Similar structure with a pyrazine ring instead of a pyridazine ring.
Pyrrolopyrazine derivatives: Contain a pyrrole ring fused with a pyrazine ring, exhibiting similar biological activities.
Uniqueness
N-[(4-sulfamoylphenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its specific ring structure and the presence of both sulfamoyl and carboxamide groups. This combination of functional groups and ring systems imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-23(21,22)12-6-4-10(5-7-12)9-17-15(20)14-8-11-2-1-3-13(11)18-19-14/h4-8H,1-3,9H2,(H,17,20)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCOWEGWZLIZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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